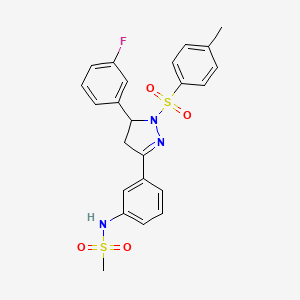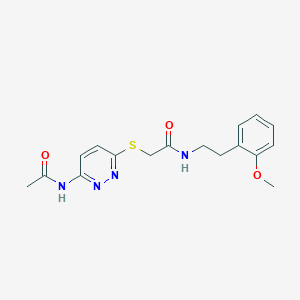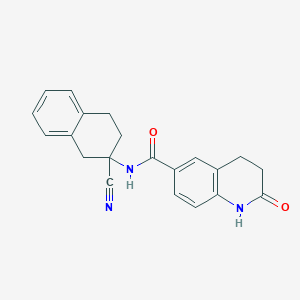
1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the conditions under which the synthesis is carried out, such as temperature and pressure.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the products that are formed, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Heterocyclic Compound Synthesis
Research in the field of heterocyclic chemistry often focuses on synthesizing new compounds with potential biological activities. For instance, the synthesis of heterocyclic systems like pyridazine derivatives has been explored, which could be related to the compound due to the presence of pyridazine and piperidine structures in its chemical makeup. These synthesized compounds are then analyzed for their potential biological activities, which can range from antimicrobial to anticancer properties. The structural and electronic properties of similar anticonvulsant compounds have also been studied, providing insights into their potential therapeutic applications (Youssef et al., 2005).
Structural Analysis and Biological Implications
The structural analysis of compounds with similar frameworks, such as substituted 3-tertiary-amino-6-aryl-pyridazines, has been conducted to understand their electronic properties and potential implications in medicinal chemistry. Such studies involve crystal structure analysis and ab initio molecular-orbital calculations, which can shed light on the orientation, delocalization, and interactions within the molecule that may contribute to its biological activity (Georges et al., 1989).
Applications in Medicinal Chemistry
Compounds with complex structures like the one may have applications in medicinal chemistry, particularly as lead compounds for drug development. The synthesis and evaluation of such compounds for various biological activities, including antimicrobial, antiparkinsonian, and analgesic properties, form a significant part of research in this field. For example, studies on pyridine derivatives and their potential as anti-diabetic and anti-parkinsonian drugs highlight the relevance of exploring the therapeutic potential of heterocyclic compounds (Amr et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, its potential for causing an allergic reaction, and the precautions that need to be taken when handling it.
Future Directions
This involves predicting potential future applications of the compound based on its properties and effects.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2F3N7O/c22-16-11-14(21(24,25)26)12-27-19(16)33-9-5-15(6-10-33)28-31-20(34)13-3-7-32(8-4-13)18-2-1-17(23)29-30-18/h1-2,11-13H,3-10H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXNISJPABKNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2775748.png)


![Ethyl 5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2775754.png)


![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]propanamide](/img/structure/B2775760.png)

![2-(4-Benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2775762.png)
![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)


